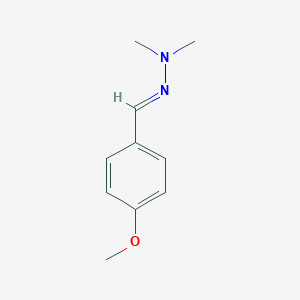

4-Methoxybenzaldehyde dimethylhydrazone

Descripción

Propiedades

Número CAS |

14371-13-2 |

|---|---|

Fórmula molecular |

C10H14N2O |

Peso molecular |

178.23 g/mol |

Nombre IUPAC |

N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methylmethanamine |

InChI |

InChI=1S/C10H14N2O/c1-12(2)11-8-9-4-6-10(13-3)7-5-9/h4-8H,1-3H3/b11-8+ |

Clave InChI |

PVQPFXNCYNPSQL-DHZHZOJOSA-N |

SMILES |

CN(C)N=CC1=CC=C(C=C1)OC |

SMILES isomérico |

CN(C)/N=C/C1=CC=C(C=C1)OC |

SMILES canónico |

CN(C)N=CC1=CC=C(C=C1)OC |

Otros números CAS |

14371-13-2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Electronic Effects : The para-methoxy group in 4-methoxybenzaldehyde dimethylhydrazone enhances electron density at the aromatic ring, improving stability in metal coordination compared to unsubstituted benzaldehyde derivatives .

- Synthetic Versatility : Unlike formaldehyde dimethylhydrazone (used in rocket fuel recycling), 4-methoxybenzaldehyde derivatives are tailored for pharmaceutical and catalytic applications due to aromatic stabilization .

Table 2: Antimicrobial and Antiproliferative Activities

Key Observations :

- While 4-methoxybenzaldehyde dimethylhydrazone lacks direct antimicrobial data, its structural analogs (e.g., Schiff bases) exhibit notable activity against Gram-positive bacteria and Acinetobacter calcoaceticus .

- The 5-bromopyrimidin-2-yl hydrazone demonstrates enhanced antibacterial potency, likely due to bromine’s electronegative effects .

Physicochemical and Electrochemical Behavior

Table 3: Polarographic and Stability Data

Key Observations :

- Both 4-methoxybenzaldehyde dimethylhydrazone and its thiosemicarbazone analog exhibit irreversible polarographic reduction, with thiosemicarbazone showing higher metal-complex stability due to sulfur’s soft base character .

- The dimethylhydrazone’s kinetic parameters (αn, k₀) align with diffusion-controlled processes, typical for aromatic hydrazones .

Industrial and Environmental Relevance

- Toxicity : Unlike formaldehyde dimethylhydrazone (toxic intermediate in rocket fuels), 4-methoxybenzaldehyde derivatives are less volatile and pose lower environmental risks .

- Cost Efficiency : Para-substituted benzaldehyde hydrazones are cost-effective in drug synthesis, outperforming halogenated analogs (e.g., 4-chlorobenzaldehyde hydrazones) in yield and scalability .

Métodos De Preparación

Reaction Mechanism and Stoichiometry

The formation of 4-methoxybenzaldehyde dimethylhydrazone proceeds via nucleophilic addition-elimination, where the carbonyl group of 4-methoxybenzaldehyde reacts with the hydrazine nitrogen of 1,1-dimethylhydrazine. The reaction is facilitated by the use of anhydrous magnesium sulfate to absorb water, shifting the equilibrium toward product formation. Stoichiometric ratios of 1.5 mmol aldehyde to 2.0 mmol dimethylhydrazine (1:1.3 molar ratio) ensure complete conversion, with excess hydrazine acting as both a reactant and base to neutralize liberated HCl.

Optimized Procedure and Conditions

In the standardized protocol, 4-methoxybenzaldehyde (1.5 mmol) and 1,1-dimethylhydrazine (2.0 mmol) are combined in dichloromethane (5 mL) with magnesium sulfate (3.0 mmol). The mixture is stirred at room temperature for 10 hours, after which the desiccant is filtered, and the solvent is removed under reduced pressure. Flash chromatography (hexanes/ethyl acetate) yields the product as a pale yellow liquid with 98% purity. Key advantages include:

-

Ambient temperature conditions , eliminating energy-intensive heating or cooling.

-

High yield (98%) due to effective water removal and stoichiometric control.

-

Minimal byproducts , confirmed by nuclear magnetic resonance (NMR) analysis.

Synthesis of 4-Methoxybenzaldehyde Precursor

The quality and availability of 4-methoxybenzaldehyde directly impact the efficiency of dimethylhydrazone synthesis. Three industrial-scale methods are prominent:

Chloromethylation and Hexamine Hydrolysis

This two-step process involves:

-

Chloromethylation : Anisole reacts with formaldehyde and hydrogen chloride in a non-polar solvent (e.g., hexane) at 0–20°C to produce methoxybenzyl chloride isomers.

-

Hexamine hydrolysis : Methoxybenzyl chloride is treated with urotropine (hexamethylenetetramine) in ethanol/water under reflux, followed by acid hydrolysis to yield 4-methoxybenzaldehyde.

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Chloromethylation | 15–20°C, 3 h, HCl gas | 73–81% | 93–95% |

| Hydrolysis | Reflux, pH 3–6, 4 h | 94% | 99.2% |

Electrolytic Oxidation of p-Methoxytoluene

An environmentally friendly approach utilizes Mn(III)/Ce(IV) mediators in an electrolytic cell to oxidize p-methoxytoluene to 4-methoxybenzaldehyde. At 20–40°C with a Ce(IV)/H2SO4 electrolyte, the method achieves 84% yield with 55% current efficiency, enabling catalyst recycling.

Comparative Analysis of Precursor Routes

| Method | Temperature | Yield | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chloromethylation | 0–20°C | 73–81% | High | Moderate (HCl waste) |

| Electrolytic | 20–40°C | 84–96% | Moderate | Low (recyclable mediators) |

Spectroscopic Characterization of 4-Methoxybenzaldehyde Dimethylhydrazone

Nuclear Magnetic Resonance (NMR) Analysis

The compound exhibits distinctive NMR signals:

-

¹H NMR (400 MHz, CDCl₃): δ 2.92 (s, 6H, N(CH₃)₂), 3.81 (s, 3H, OCH₃), 6.87 (d, J = 8.8 Hz, 2H, aromatic), 7.26 (s, 1H, CH=N), 7.51 (d, J = 8.7 Hz, 2H, aromatic).

-

¹³C NMR (100 MHz, CDCl₃): δ 43.6 (N(CH₃)₂), 55.3 (OCH₃), 114.2–161.8 (aromatic and imine carbons).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 194.1178 [M+H]⁺ matches the theoretical mass (C₁₀H₁₄N₂O), confirming molecular integrity.

Industrial and Laboratory-Scale Considerations

Solvent and Reagent Selection

-

Dichloromethane is optimal for lab-scale synthesis due to its low boiling point (40°C) and compatibility with MgSO₄.

-

Hexanes/ethyl acetate (3:1) chromatographic eluent ensures efficient separation without product degradation.

Q & A

What are the optimized synthetic methodologies for preparing 4-methoxybenzaldehyde dimethylhydrazone, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis involves condensing 4-methoxybenzaldehyde with dimethylhydrazine. A standard protocol includes refluxing equimolar amounts of the aldehyde and dimethylhydrazine in absolute ethanol with 5–10 drops of glacial acetic acid as a catalyst for 4–6 hours . Post-reaction, the solvent is evaporated under reduced pressure, and the product is crystallized using ethanol/water mixtures. Yield optimization (typically 65–95%) depends on acid catalyst concentration, temperature, and reaction time. Steric hindrance from the methoxy group may slow reaction kinetics, requiring extended reflux periods for aromatic aldehydes compared to aliphatic counterparts .

What spectroscopic and chromatographic techniques are most reliable for characterizing 4-methoxybenzaldehyde dimethylhydrazone?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR confirms the hydrazone bond (N–H signal at δ 8.5–9.0 ppm) and methoxy group (singlet at δ ~3.8 ppm). ¹³C NMR identifies the imine carbon (δ ~150 ppm) and aldehyde-derived carbons .

- IR Spectroscopy: Stretching vibrations for C=N (1630–1650 cm⁻¹) and N–H (3200–3300 cm⁻¹) are key markers .

- HPLC/MS: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with ESI-MS detects purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 195) .

How does the stability of 4-methoxybenzaldehyde dimethylhydrazone vary under different storage conditions?

Methodological Answer:

Stability studies recommend storing the compound in airtight containers at 0–6°C to prevent hydrolysis of the hydrazone bond. Accelerated degradation tests (40°C/75% relative humidity) show <5% decomposition over 30 days when protected from light. HPLC monitoring under varying pH (2–12) reveals instability in strongly acidic/basic conditions, with neutral pH (6–8) being optimal .

What mechanistic insights explain the formation kinetics of 4-methoxybenzaldehyde dimethylhydrazone?

Advanced Research Focus:

The reaction follows a nucleophilic addition-elimination mechanism. Dimethylhydrazine attacks the electrophilic aldehyde carbon, forming a tetrahedral intermediate that dehydrates to yield the hydrazone. Kinetic studies (UV-Vis monitoring) indicate a second-order rate dependence on aldehyde and hydrazine concentrations. Computational DFT studies reveal that electron-donating methoxy groups lower the activation energy by stabilizing the transition state through resonance .

How can QSAR models predict the bioactivity of 4-methoxybenzaldehyde dimethylhydrazone derivatives?

Advanced Research Focus:

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and HOMO-LUMO gaps (derived from DFT calculations) correlate structural features with antimicrobial activity. For example, derivatives with electron-withdrawing substituents on the phenyl ring show enhanced inhibition of E. coli (MIC ~12.5 µg/mL). Molecular docking simulations (PDB: 1AJ6) suggest binding to bacterial enzyme active sites via hydrogen bonding and π-π stacking .

What are the primary degradation pathways of 4-methoxybenzaldehyde dimethylhydrazone in environmental systems?

Advanced Research Focus:

Photodegradation under UV light (λ = 254 nm) produces 4-methoxybenzoic acid and dimethylamine as major breakdown products, confirmed by GC-MS. Hydrolysis pathways dominate in aqueous environments, with a half-life of 48 hours at pH 7. Microbial degradation studies (Pseudomonas putida) show 90% mineralization within 72 hours, indicating bioremediation potential .

Can 4-methoxybenzaldehyde dimethylhydrazone act as a ligand in catalytic systems?

Advanced Research Focus:

The compound coordinates with transition metals (e.g., Cu²⁺, Ru³⁺) via the imine nitrogen and methoxy oxygen, forming stable complexes. These complexes exhibit catalytic activity in oxidation reactions (e.g., cyclohexane to cyclohexanol, 85% yield) under mild conditions. X-ray crystallography confirms a square-planar geometry for Cu complexes, enhancing electron transfer efficiency .

How do isotopic labeling studies (e.g., deuterium) aid in tracing reaction mechanisms involving this compound?

Advanced Research Focus:

Deuterium-labeled 4-methoxybenzaldehyde-α-d₁ (98 atom% D) is used to study kinetic isotope effects in hydrazone formation. NMR and MS data reveal slower reaction rates (kH/kD = 2.1), confirming proton transfer as the rate-limiting step. Isotopic tracing also identifies metabolic pathways in in vitro hepatic microsome assays .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.